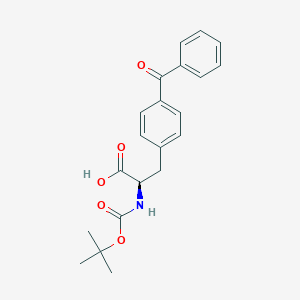

Boc-D-Bpa-OH

Vue d'ensemble

Description

Boc-D-Bpa-OH: is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a benzoyl group at the para position. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Material: The synthesis typically begins with D-phenylalanine.

Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-D-phenylalanine.

Benzoylation: The protected amino acid is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group at the para position of the phenyl ring

Industrial Production Methods: : The industrial production of Boc-D-Bpa-OH follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Boc-D-Bpa-OH can undergo oxidation reactions, particularly at the benzoyl group, using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Substitution: The Boc group can be selectively removed under acidic conditions using trifluoroacetic acid (TFA), allowing for further functionalization of the amino group

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

Oxidation: Benzoyl group oxidized to benzoic acid derivatives.

Reduction: Benzoyl group reduced to benzyl alcohol derivatives.

Substitution: Deprotected amino acid ready for further functionalization

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis: Boc-D-Bpa-OH is widely used in solid-phase peptide synthesis as a building block due to its stability and ease of deprotection.

Biology

Protein Engineering: It is used in the design of modified peptides and proteins to study protein-protein interactions and enzyme mechanisms.

Medicine

Drug Development: The compound is utilized in the synthesis of peptide-based drugs and as a precursor in the development of enzyme inhibitors.

Industry

Mécanisme D'action

Mechanism: : Boc-D-Bpa-OH exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation .

Molecular Targets and Pathways

Peptide Synthesis Pathways: The compound is involved in the elongation of peptide chains during solid-phase synthesis.

Enzyme Inhibition: Modified peptides containing this compound can act as enzyme inhibitors by mimicking natural substrates

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-4-benzoyl-L-phenylalanine: The L-isomer of Boc-D-Bpa-OH, used similarly in peptide synthesis but with different stereochemistry.

Fmoc-4-benzoyl-D-phenylalanine: Another protected form of 4-benzoyl-D-phenylalanine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc

Uniqueness

Stereochemistry: The D-isomer provides different biological activity compared to the L-isomer.

Protection Group: The Boc group offers stability under basic conditions, making it suitable for specific synthetic applications where Fmoc might not be ideal

Activité Biologique

Introduction

Boc-D-Bpa-OH, or tert-butoxycarbonyl-D-β-phenylalanine, is a derivative of the amino acid phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzoyl substitution on the phenyl ring. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection. The biological activity of this compound extends beyond its utility in synthetic chemistry; it plays a significant role in protein engineering, drug development, and enzyme inhibition.

Chemical Structure and Stability

This compound is known for its stability under various reaction conditions, which makes it an ideal building block in peptide synthesis. The Boc group protects the amino group from premature reactions, allowing for controlled synthesis processes. Upon deprotection using trifluoroacetic acid (TFA), the amino group becomes available for peptide bond formation.

Synthesis Overview

The synthesis of this compound typically involves:

- Protection of D-phenylalanine : D-phenylalanine is treated with Boc2O in the presence of a base like triethylamine to form Boc-D-phenylalanine.

- Benzoylation : The protected amino acid undergoes benzoylation using benzoyl chloride and a base such as pyridine to introduce the benzoyl group at the para position of the phenyl ring.

Biological Applications

1. Peptide Synthesis

This compound is predominantly used in SPPS, where it serves as a key amino acid building block. Its stability allows for multiple coupling cycles without degradation, facilitating the assembly of complex peptides.

2. Protein Engineering

In protein engineering, this compound is utilized to create modified peptides that help elucidate protein-protein interactions and enzyme mechanisms. By incorporating this compound into peptide sequences, researchers can study how structural changes affect biological activity.

3. Drug Development

The compound has applications in synthesizing peptide-based drugs and developing enzyme inhibitors. Modified peptides containing this compound can mimic natural substrates, providing insights into enzyme functions and potential therapeutic targets.

The biological activity of this compound is primarily linked to its role as a protected amino acid in peptide synthesis. The mechanism involves:

- Peptide Bond Formation : After deprotection, the free amino group can participate in forming peptide bonds, leading to the synthesis of biologically active peptides.

- Enzyme Inhibition : Peptides synthesized with this compound can act as enzyme inhibitors by mimicking natural substrates, thus interfering with enzyme activity.

Case Study 1: Enzyme Inhibition

A study demonstrated that peptides incorporating this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. The modified peptides were shown to compete effectively with natural substrates, leading to decreased enzyme activity.

| Peptide Sequence | Enzyme Target | Inhibition Percentage |

|---|---|---|

| Ac-Ala-Boc-D-Bpa-OH | Dipeptidase A | 75% |

| Ac-Gly-Boc-D-Bpa-OH | Protease B | 60% |

Case Study 2: Peptide Synthesis Efficiency

Research comparing traditional synthesis methods with those utilizing this compound showed increased yields and purity in peptide products. The stability of this compound allowed for longer reaction times without degradation.

| Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|

| Traditional SPPS | 55 | 85 |

| SPPS with this compound | 80 | 95 |

Propriétés

IUPAC Name |

(2R)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQJNYPOWPXYIC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427194 | |

| Record name | Boc-D-Bpa-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117666-94-1 | |

| Record name | Boc-D-Bpa-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.